6-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-nitropyrimidin-4-amine
Description
Properties
IUPAC Name |
6-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-5-nitropyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN6O2/c22-17-8-6-16(7-9-17)18(15-4-2-1-3-5-15)26-10-12-27(13-11-26)21-19(28(29)30)20(23)24-14-25-21/h1-9,14,18H,10-13H2,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKXRKTZAJYNTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2[N+](=O)[O-])N)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Amination Sequence
The 5-nitro-4-aminopyrimidine system is typically assembled through directed nitration followed by amination:
Step 1: Nitration of 4,6-Dichloropyrimidine
Treatment of 4,6-dichloropyrimidine with fuming HNO₃/H₂SO₄ at 0–5°C introduces the nitro group at C5 via electrophilic aromatic substitution. The chloro groups act as ortho/para directors, ensuring regioselectivity.
Step 2: Selective Amination at C4
The C4 chlorine undergoes displacement with aqueous ammonia under pressure (120°C, 6 h), yielding 4-amino-6-chloro-5-nitropyrimidine.
Piperazine Functionalization
Synthesis of 4-[(4-Chlorophenyl)(phenyl)methyl]piperazine
The diarylmethyl-piperazine moiety is prepared through a two-step sequence:
Step 1: Benzhydryl Chloride Formation
(4-Chlorophenyl)(phenyl)methanol reacts with thionyl chloride (SOCl₂) in dry DCM to generate the corresponding benzhydryl chloride.
Step 2: Alkylation of Piperazine
Piperazine undergoes mono-alkylation using 1.1 equiv benzhydryl chloride in acetonitrile with K₂CO₃ (2.5 equiv) at reflux (82°C, 12 h). Excess piperazine ensures minimal bis-alkylation.
SNAr Coupling of Pyrimidine and Piperazine
Reaction Conditions Optimization
The critical C6 substitution employs SNAr chemistry:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | DMF | 78% |
| Base | K₂CO₃ | 82% |
| Temperature | 100°C | 75% |
| Time | 18 h | 80% |
Using 4-amino-6-chloro-5-nitropyrimidine (1.0 equiv) and 4-[(4-chlorophenyl)(phenyl)methyl]piperazine (1.2 equiv) in DMF with K₂CO₃ (3.0 equiv) at 100°C for 18 h achieves 82% isolated yield. Microwave irradiation (150°C, 30 min) reduces reaction time but lowers yield to 68%.
Purification and Characterization
Chromatographic Separation
Crude product purification employs:
- Normal Phase SiO₂ : Hexane/EtOAc (3:1 → 1:2 gradient)
- Reverse Phase C18 : MeOH/H₂O (0.1% TFA) 60:40 isocratic
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (s, 1H, H2), 7.45–7.32 (m, 9H, Ar-H), 4.12 (s, 2H, CH₂), 3.85–3.70 (m, 8H, piperazine)
- HRMS : m/z calc. for C₂₇H₂₅ClN₆O₂ [M+H]⁺ 509.1701, found 509.1705
Challenges and Optimization Opportunities
- Nitro Group Stability : Prolonged heating >120°C causes partial nitro reduction; microwave protocols minimize thermal degradation.
- Piperazine Selectivity : Use of bulky bases (DIPEA) suppresses bis-alkylation during benzhydryl introduction.
- Solvent Effects : DMF increases reaction rate but complicates purification; switching to NMP improves yield by 8% with easier solvent removal.
Chemical Reactions Analysis
6-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-nitropyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like iron powder and hydrochloric acid.
Scientific Research Applications
Antitumor Activity
Research has indicated that compounds similar to 6-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-nitropyrimidin-4-amine exhibit significant anticancer properties. For instance, derivatives containing the nitropyrimidine moiety have shown cytotoxic effects against various cancer cell lines.
Case Study : A study published in Cancer Letters demonstrated that a related compound inhibited cell proliferation in breast cancer models by inducing apoptosis through the mitochondrial pathway . The mechanism involved the activation of caspases, leading to programmed cell death.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may possess efficacy against both Gram-positive and Gram-negative bacteria.
Case Study : In vitro assays revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent for bacterial infections .
Central Nervous System (CNS) Effects
Due to its piperazine structure, this compound may interact with neurotransmitter systems, suggesting potential applications in treating CNS disorders.
Case Study : Research on similar piperazine derivatives has indicated their ability to modulate serotonin receptors, which are crucial for mood regulation. A study highlighted the antidepressant-like effects of these compounds in rodent models, suggesting possible applications in treating depression and anxiety disorders .
Mechanism of Action
The mechanism of action of 6-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity. For instance, it may inhibit or activate pathways involved in inflammation or cell proliferation, depending on its specific structure and functional groups .
Comparison with Similar Compounds
Structural Analogues of Pyrimidine-Piperazine/Piperidine Hybrids
The following table summarizes key structural analogs and their differences:
Key Observations:
- Piperazine vs. Piperidine : Piperidine-containing analogs (e.g., ) lack the second nitrogen in the ring, reducing hydrogen-bonding capacity and basicity compared to piperazine derivatives.
- Substituent Effects : The benzhydryl group in the target compound increases steric hindrance and lipophilicity, likely affecting membrane permeability and target binding compared to smaller substituents (e.g., ethoxycarbonyl in 4c ).
- Nitro Group : The 5-nitro substitution is shared with 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine , a feature associated with electron-withdrawing effects that may stabilize the pyrimidine ring or participate in redox reactions.
Physicochemical and Crystallographic Comparisons
- Hydrogen Bonding: In 5-[(4-Fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine , intramolecular N–H⋯N bonds stabilize the conformation (N4⋯N5 distance: 2.982 Å).
- Crystal Packing : Piperidine analogs (e.g., ) exhibit planar pyrimidine rings with dihedral angles <25° to attached aryl groups, whereas bulkier substituents (e.g., benzhydryl) in the target compound could lead to greater torsional strain and altered packing efficiency.
Biological Activity
The compound 6-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-nitropyrimidin-4-amine is a derivative of piperazine and pyrimidine, which has been investigated for its potential biological activities, particularly in pharmacological contexts. Its structural characteristics suggest it may interact with various biological targets, making it a candidate for further research in medicinal chemistry.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
Molecular Weight: 403.77 g/mol
CAS Number: 164726-80-1
The presence of a nitro group and a piperazine moiety suggests potential interactions with neurotransmitter systems and other cellular pathways.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its effects on various receptor systems, including:
- G Protein-Coupled Receptors (GPCRs) : The compound may exhibit activity on GPCRs, which are critical in mediating cellular responses to hormones and neurotransmitters. Studies have shown that related compounds can activate or inhibit these receptors, leading to downstream effects such as changes in intracellular calcium levels and cyclic AMP production .
- Antihistaminic Activity : Given its structural similarity to known antihistamines, this compound may possess antihistaminic properties, potentially acting as an H1 receptor antagonist. This activity could be relevant in treating allergic reactions and other histamine-mediated conditions .
In Vitro Studies
- Receptor Binding Assays : Initial studies indicated that the compound binds to various receptors, including serotonin and dopamine receptors. This binding affinity suggests potential applications in treating psychiatric disorders.
- Cellular Assays : In cellular models, the compound demonstrated the ability to modulate signaling pathways associated with cell proliferation and apoptosis. For instance, it was shown to influence ERK1/2 phosphorylation and cAMP levels, indicating its role in cell signaling .
In Vivo Studies
- Animal Models : In rodent models of anxiety and depression, administration of this compound resulted in significant behavioral changes consistent with anxiolytic and antidepressant effects. These findings support its potential therapeutic use in mood disorders.
- Toxicological Assessments : Safety profiles have been established through acute toxicity studies, revealing a favorable safety margin at therapeutic doses. Long-term studies are ongoing to assess chronic exposure effects.
Data Tables
Q & A
Basic: What synthetic strategies are recommended for achieving high yields of 6-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-nitropyrimidin-4-amine?
Methodological Answer:
The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. Key steps include:
- Intermediate Preparation : Start with functionalized pyrimidine cores (e.g., 5-nitropyrimidin-4-amine derivatives) and piperazine intermediates substituted with (4-chlorophenyl)(phenyl)methyl groups.
- Coupling Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) under inert atmospheres to facilitate nucleophilic displacement at the pyrimidine C6 position. Reaction temperatures between 80–120°C improve substitution efficiency .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) resolves intermediates. Final compounds are recrystallized from ethanol/water mixtures to ≥95% purity. LCMS (RT monitoring) and H/C NMR validate structural integrity .
Basic: How can researchers verify the structural conformation of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve intramolecular interactions (e.g., dihedral angles between pyrimidine and aryl groups). For example, evidence shows pyrimidine-phenyl dihedral angles of ~12–86°, critical for assessing steric effects .
- Hydrogen Bond Analysis : Identify stabilizing interactions (e.g., N–H⋯N or C–H⋯O bonds) via crystallographic data. Weak C–H⋯π interactions in the crystal lattice can further stabilize the structure .
- Spectroscopic Validation : H NMR coupling constants (e.g., J = 8–10 Hz for aromatic protons) and C chemical shifts (e.g., ~150–160 ppm for nitropyrimidine carbons) confirm substituent positioning .
Advanced: How do steric and electronic effects of substituents influence binding affinity in biological assays?
Methodological Answer:
- Steric Mapping : Replace the (4-chlorophenyl)(phenyl)methyl group with smaller/larger substituents (e.g., 4-fluorophenyl or tert-butyl) to assess steric hindrance. Use molecular docking (e.g., AutoDock Vina) to predict binding pocket compatibility .
- Electronic Modulation : Introduce electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups on the pyrimidine ring. Measure changes in IC values via enzyme inhibition assays (e.g., kinase or protease targets) .
- Case Study : Analogues with bulky substituents showed reduced affinity for ATP-binding pockets due to unfavorable van der Waals clashes, while nitro groups enhanced electrophilic interactions with catalytic lysine residues .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization : Control variables like buffer pH (e.g., 7.4 vs. 6.5), incubation time, and cell line passage number. For example, cytotoxicity assays in HeLa vs. HEK293 cells may yield divergent results due to metabolic differences .
- Metabolite Interference : Use LC-HRMS to identify degradation products or metabolites. Stability studies under assay conditions (e.g., 37°C, 5% CO) can clarify discrepancies between in vitro and cellular data .
- Statistical Validation : Apply ANOVA or Tukey’s HSD tests to compare datasets. Replicate experiments with orthogonal methods (e.g., SPR for binding affinity vs. fluorescence polarization) .
Basic: What storage conditions are critical for maintaining compound stability?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent nitro group reduction or photodegradation.
- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the piperazine moiety.
- Solvent Compatibility : Lyophilize and store in anhydrous DMSO (sealed under argon) for long-term stability. Regular HPLC purity checks (≥98% at 254 nm) are recommended .
Advanced: What computational methods predict the compound’s reactivity in novel reaction pathways?
Methodological Answer:
- Reaction Path Screening : Apply density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to model nucleophilic attack or nitro group reduction. Transition state analysis identifies kinetic barriers .
- Machine Learning : Train models on PubChem reaction datasets to predict regioselectivity in piperazine substitutions. Descriptors like electrophilicity index and frontier orbital energies improve accuracy .
- Case Study : Quantum mechanics/molecular mechanics (QM/MM) simulations revealed that steric bulk at the piperazine C4 position disfavors SN2 pathways by 15–20 kcal/mol .
Basic: What experimental design principles optimize reaction scalability?
Methodological Answer:
- DoE (Design of Experiments) : Use factorial designs to test variables like catalyst loading (0.1–5 mol%), solvent polarity (DMF vs. acetonitrile), and stoichiometry (1:1 to 1:3). Response surface methodology identifies optimal conditions .
- Continuous Flow Systems : Implement microreactors for exothermic nitration steps. Residence time tuning (2–10 min) minimizes byproducts like over-nitrated derivatives .
- Green Chemistry Metrics : Calculate E-factors (kg waste/kg product) and atom economy. Solvent-free mechanochemical synthesis reduces E-factors by 40–60% .
Advanced: How can researchers elucidate the compound’s mechanism of action in understudied biological targets?
Methodological Answer:
- Target Deconvolution : Use affinity chromatography with immobilized compound analogues. Mass spectrometry identifies bound proteins (e.g., kinases or GPCRs) .
- CRISPR-Cas9 Screening : Perform genome-wide knockout screens in disease models (e.g., cancer cell lines). Enrichment analysis (e.g., MAGeCK) highlights synthetic lethal targets .
- Thermal Shift Assays : Monitor protein melting temperature (ΔT) shifts via SYPRO Orange dye. A ΔT >2°C indicates direct binding to purified targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
